(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine is a heterocyclic compound that features both pyrimidine and thiophene rings. The presence of these rings makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method is the cyclization of a thiophene derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyrimidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic or optical properties, making it valuable in the field of material science.
Mechanism of Action
The mechanism by which (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.
Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as 2,4-dihydroxypyrimidine.
Uniqueness: The unique combination of thiophene and pyrimidine rings in (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine provides it with distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-9(14)7-2-5(4-17-7)6-3-11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWORQLZBTSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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